1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one typically involves the alkylation of 4-(methylthio)acetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Shares a similar structure but contains a morpholine ring.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of the ethyl and methylthio groups.
Uniqueness
1-(2-Ethyl-4-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-ethyl-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-8-12(14-3)6-5-11(10)7-9(2)13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
RPZDJBBJCFFVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC)CC(=O)C |
Origin of Product |
United States |
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